molecular formula C12H18O4 B1294694 Triethylene glycol monophenyl ether CAS No. 7204-16-2

Triethylene glycol monophenyl ether

Cat. No. B1294694
CAS RN: 7204-16-2
M. Wt: 226.27 g/mol
InChI Key: IDHKBOHEOJFNNS-UHFFFAOYSA-N
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Description

Triethylene glycol monophenyl ether is a compound that is related to a class of chemicals known as glycol ethers. These compounds are typically derived from the reaction of ethylene oxide with alcohols and have a variety of applications due to their solvent properties. Although the provided papers do not directly discuss triethylene glycol monophenyl ether, they do provide insights into the properties and behaviors of similar glycol ether compounds, which can be used to infer some aspects of triethylene glycol monophenyl ether's characteristics .

Synthesis Analysis

The synthesis of glycol ethers can be achieved through various methods, including polycondensation reactions and telomerization. For instance, multicyclic poly(ether esters) were synthesized by polycondensation of oligo(ethylene glycol)s with trimesoyl chloride . Another method involved the synthesis of octadienyl ethers of tri- and tetraethylene glycol through butadiene telomerization . These methods highlight the versatility in synthesizing glycol ether derivatives, which could be applicable to the synthesis of triethylene glycol monophenyl ether.

Molecular Structure Analysis

The molecular structure of glycol ethers affects their physical properties and reactivity. For example, the presence of unsaturation in the lipophilic chains of octadienyl ethers of tri- and tetraethylene glycol was found to increase their global hydrophilicity . Similarly, the molecular structure of triethylene glycol monophenyl ether would influence its solubility, reactivity, and potential applications.

Chemical Reactions Analysis

Glycol ethers can undergo various chemical reactions, including oxidation and polymerization. The oxidation of thioether moieties in poly(ethylene glycol) derivatives to sulfoxide units led to the disassembly of micelles, demonstrating the potential for redox-responsive behavior . This suggests that triethylene glycol monophenyl ether could also participate in oxidation reactions that affect its physical state and potential use as a carrier in drug delivery systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of glycol ethers are influenced by their molecular structure. For example, the boiling and melting points of triethylene glycol diglycidyl ether were reported, providing a basis for understanding the thermal properties of similar compounds . Additionally, the volumetric and viscosimetric properties of triethylene glycol monomethyl ether in water were studied, indicating strong molecular interactions between the glycol ether and water . These properties are crucial for applications that require specific solvent characteristics or for understanding the behavior of these compounds in biological systems.

Scientific Research Applications

  • Organic Solvents

    • Triethylene glycol monophenyl ether, also known as Phenoxyethanol, can be classified as a glycol ether and a phenol ether . It is characterized by its excellent solvency, chemical stability, and compatibility with water and a number of organic solvents . The dual functionality present in the CELLOSOLVE and CARBITOL™ solvents and the alkoxytriglycol glycol ethers accounts for their unique solvency properties .
    • The outcomes obtained are that these solvents are mild-odored solvents for many resins, oils, waxes, fats, and dyestuffs .
  • Hydraulic Brake Fluids

    • It is used as a diluent for hydraulic brake fluids .
  • Plasticizers

    • It is an intermediate in the manufacture of plasticizers .
  • Preservatives

    • Phenoxyethanol is a common preservative in vaccine formulations .
  • Cleaning Formulations

    • Triethylene glycol monophenyl ether has found increased use in cleaning formulations because of its good solvency for greasy soils and waxes .
  • Coatings and Paints

    • Glycol ethers, including Triethylene glycol monophenyl ether, are used as solvents in the production of paints, varnishes, and other coatings . They help improve the flow and leveling of the paint, allowing for a smoother and more even application .
  • Printing Inks

    • In the printing industry, glycol ethers are used to dissolve resins and other components in ink formulations . They also help control the viscosity and drying properties of the ink .
  • Adhesives and Sealants

    • Glycol ethers are used as solvents in the production of adhesives and sealants, helping to control the viscosity and improve the bonding properties of the final product .
  • Textile and Leather Processing

    • Glycol ethers are used as solvents in various textile and leather processing applications, such as dyeing, finishing, and coating .
  • Cosmetics and Personal Care Products

    • Glycol ethers are used as solvents in various cosmetic and personal care products, such as perfumes, lotions, and creams . They help to dissolve and stabilize the various ingredients in the formulation .
  • Anesthetics

    • Triethylene glycol monophenyl ether is used in anesthetics .

properties

IUPAC Name

2-[2-(2-phenoxyethoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c13-6-7-14-8-9-15-10-11-16-12-4-2-1-3-5-12/h1-5,13H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHKBOHEOJFNNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70222353
Record name Triethylene glycol monophenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70222353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethylene glycol monophenyl ether

CAS RN

7204-16-2
Record name Triethylene glycol monophenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007204162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triethylene glycol monophenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70222353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W Eckel, G Foster, B Ross - Occup. Hyg, 1996 - academia.edu
… Diglyme 1 1 Ethylene glycol dimethacrylate 8 Triethylene glycol monomethyl ether 8 Triethylene glycol 6 Tetraethylene glycol di-2-ethylhexoate 6 Triethylene glycol monophenyl ether 6 …
Number of citations: 16 www.academia.edu
K Brigden, I Labunska, D Santillo, M Wang… - Greenpeace …, 2013 - greenpeace.org
… two other compounds, 2-phenoxy-ethanol (also known as glycol monophenyl ether), and 2-[2-(2-phenoxyethoxy)ethoxy]-ethanol) (also known as triethylene glycol monophenyl ether) …
Number of citations: 9 www.greenpeace.org

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